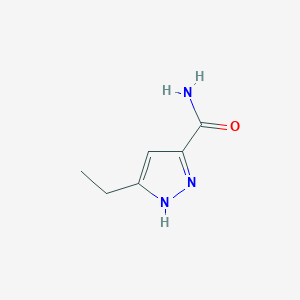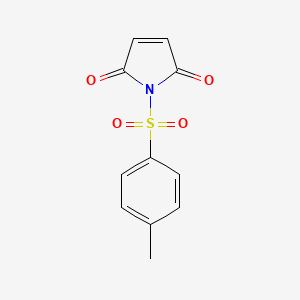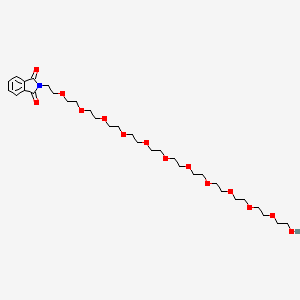
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione is a complex organic compound characterized by its long polyether chain and isoindoline-1,3-dione core. This compound is notable for its unique structure, which combines a hydrophilic polyether segment with a hydrophobic aromatic core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of the Polyether Chain: The polyether chain is synthesized through a step-growth polymerization process, often using ethylene oxide as a monomer. The reaction is catalyzed by a base such as potassium hydroxide and carried out under controlled temperature and pressure conditions.
Attachment to Isoindoline-1,3-dione: The polyether chain is then attached to the isoindoline-1,3-dione core through a nucleophilic substitution reaction. This step requires the presence of a suitable leaving group on the isoindoline-1,3-dione and a nucleophilic end group on the polyether chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s properties.
Analyse Chemischer Reaktionen
Types of Reactions
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the polyether chain can be oxidized to form carbonyl compounds.
Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of polyether ketones or aldehydes.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery vehicle due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacont-1-yl octanoate
- 26-Hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl (9Z)-9-octadecenoate
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
Uniqueness
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione is unique due to its combination of a long polyether chain and an isoindoline-1,3-dione core. This structure imparts distinct amphiphilic properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C32H53NO14 |
|---|---|
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H53NO14/c34-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-31(35)29-3-1-2-4-30(29)32(33)36/h1-4,34H,5-28H2 |
InChI-Schlüssel |
QOUVGEIWBFXFEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
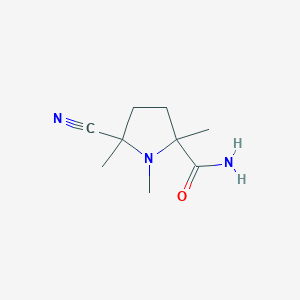
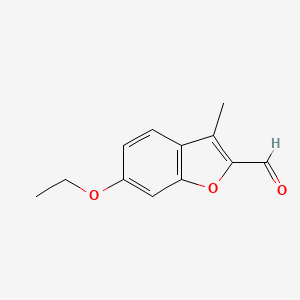

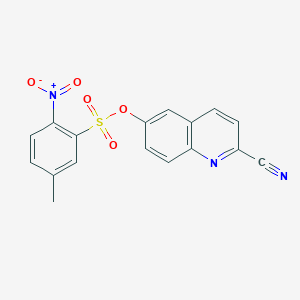
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
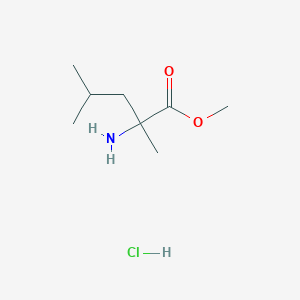
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
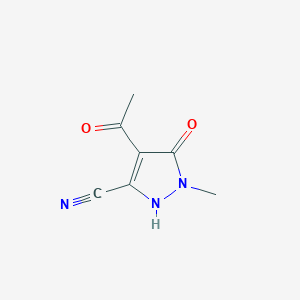
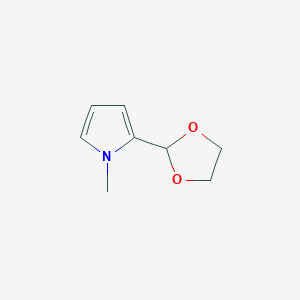
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
